
1,2,3-Tri-tert-butylcyclobuta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tri-tert-butylcyclobuta-1,3-diene is a highly substituted cyclobutadiene derivative. Cyclobutadienes are known for their unique structural and electronic properties, making them of significant interest in organic chemistry. The presence of three tert-butyl groups in this compound adds steric bulk, which can influence its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-tert-butylcyclobuta-1,3-diene typically involves the following steps:
Formation of the Cyclobutadiene Ring: The cyclobutadiene ring can be synthesized through various methods, including the dehalogenation of 1,2,3,4-tetrahalocyclobutanes or the ring-closing metathesis of suitable precursors.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
1,2,3-Tri-tert-butylcyclobuta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the tert-butyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: tert-Butyl chloride (t-BuCl), aluminum chloride (AlCl3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Functionalized cyclobutadiene derivatives
科学的研究の応用
1,2,3-Tri-tert-butylcyclobuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclobutadienes. Its unique structure allows for the exploration of electronic effects and steric hindrance in chemical reactions.
Biology: While direct biological applications are limited, derivatives of cyclobutadienes have been investigated for their potential as enzyme inhibitors and bioactive molecules.
Medicine: Research into cyclobutadiene derivatives has explored their potential as therapeutic agents, particularly in the development of novel drugs with unique mechanisms of action.
Industry: In the industrial sector, cyclobutadiene derivatives are used in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,2,3-Tri-tert-butylcyclobuta-1,3-diene involves its ability to participate in various chemical reactions due to the presence of the cyclobutadiene ring and tert-butyl groups. The compound can act as a dienophile in Diels-Alder reactions, forming six-membered rings with conjugated dienes. The steric bulk of the tert-butyl groups can influence the reaction pathways and selectivity.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetra-tert-butylcyclobutadiene: This compound has an additional tert-butyl group, which further increases steric hindrance and affects its reactivity.
Cyclobutadiene: The parent compound without any substituents, known for its high reactivity and instability.
1,2,3-Tri-methylcyclobutadiene: A similar compound with methyl groups instead of tert-butyl groups, offering a comparison of steric effects.
Uniqueness
1,2,3-Tri-tert-butylcyclobuta-1,3-diene is unique due to the presence of three bulky tert-butyl groups, which provide significant steric hindrance and influence its chemical behavior. This makes it a valuable compound for studying the effects of steric bulk on cyclobutadiene reactivity and stability.
特性
CAS番号 |
51067-53-9 |
|---|---|
分子式 |
C16H28 |
分子量 |
220.39 g/mol |
IUPAC名 |
1,2,3-tritert-butylcyclobuta-1,3-diene |
InChI |
InChI=1S/C16H28/c1-14(2,3)11-10-12(15(4,5)6)13(11)16(7,8)9/h10H,1-9H3 |
InChIキー |
OPLCGZBUWODHBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C1C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
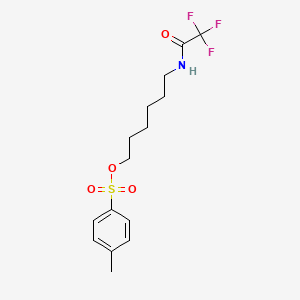


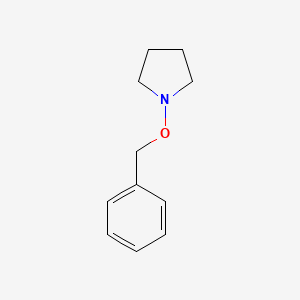
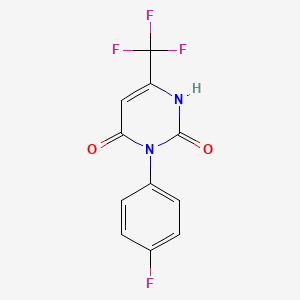
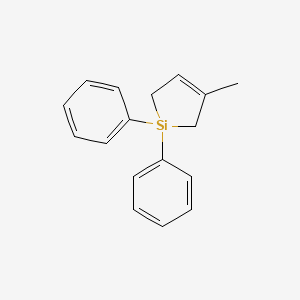
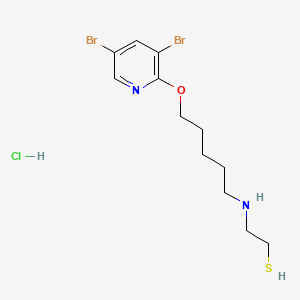
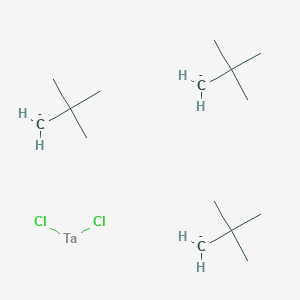



![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
